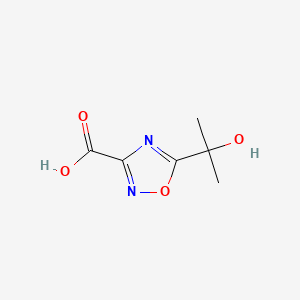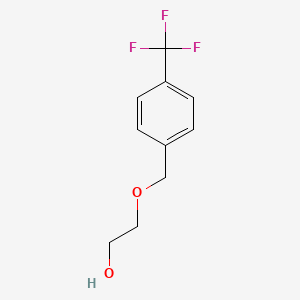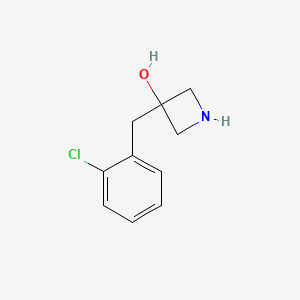
3-(2-Chlorobenzyl)azetidin-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Chlorobenzyl)azetidin-3-ol is a chemical compound with the molecular formula C10H12ClNO. It belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a chlorobenzyl group attached to the azetidine ring, making it a valuable intermediate in organic synthesis and medicinal chemistry .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chlorobenzyl)azetidin-3-ol typically involves the cyclization of γ-chloroamine precursors. Various reaction conditions can be employed, such as using potassium carbonate (K2CO3) in N-methyl-2-pyrrolidone (NMP), sodium hydride (NaH) in dimethylformamide (DMF), or lithium hexamethyldisilazide (LHMDS) in DMF. These conditions facilitate the 4-exo-tet cyclization to form the azetidine ring .
Industrial Production Methods
Industrial production of this compound may involve bulk custom synthesis and procurement processes. Companies like ChemScene provide this compound in bulk quantities, ensuring its availability for various applications .
化学反応の分析
Types of Reactions
3-(2-Chlorobenzyl)azetidin-3-ol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium azide (NaN3) and potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various functionalized azetidines, which can be further utilized in the synthesis of more complex molecules .
科学的研究の応用
3-(2-Chlorobenzyl)azetidin-3-ol has several scientific research applications, including:
Chemistry: It serves as a valuable intermediate in the synthesis of heterocyclic compounds and peptidomimetics.
Biology: The compound is used in the study of biological pathways and enzyme interactions.
Industry: The compound is utilized in the production of fine chemicals and advanced materials
作用機序
The mechanism of action of 3-(2-Chlorobenzyl)azetidin-3-ol involves its interaction with specific molecular targets and pathways. The compound’s azetidine ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological macromolecules. These interactions can modulate enzyme activity, receptor binding, and other cellular processes .
類似化合物との比較
Similar Compounds
Azetidine-2-one: A structurally similar compound with a carbonyl group at the second position.
3-Benzylazetidine: Similar to 3-(2-Chlorobenzyl)azetidin-3-ol but lacks the chlorine atom on the benzyl group.
2-Chlorobenzylamine: Contains the chlorobenzyl group but lacks the azetidine ring.
Uniqueness
This compound is unique due to the presence of both the azetidine ring and the chlorobenzyl group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
特性
分子式 |
C10H12ClNO |
|---|---|
分子量 |
197.66 g/mol |
IUPAC名 |
3-[(2-chlorophenyl)methyl]azetidin-3-ol |
InChI |
InChI=1S/C10H12ClNO/c11-9-4-2-1-3-8(9)5-10(13)6-12-7-10/h1-4,12-13H,5-7H2 |
InChIキー |
VKIBKPBSSMDKRB-UHFFFAOYSA-N |
正規SMILES |
C1C(CN1)(CC2=CC=CC=C2Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


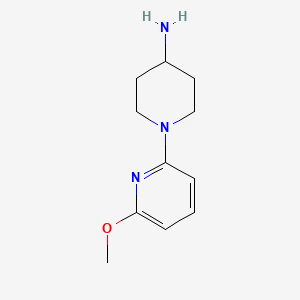
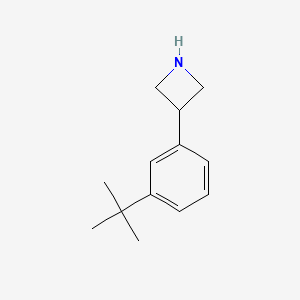
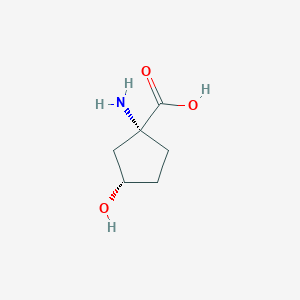
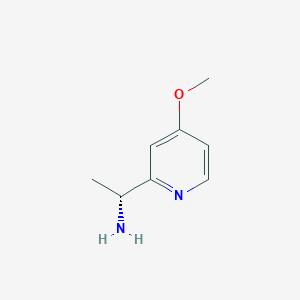
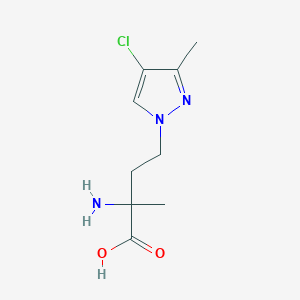
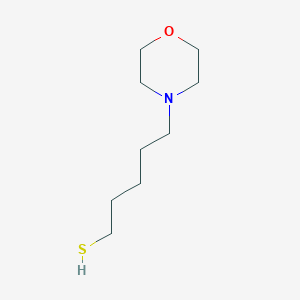
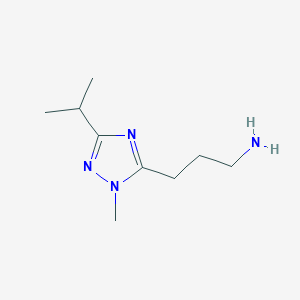
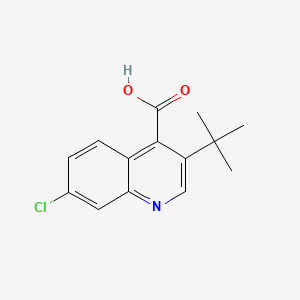
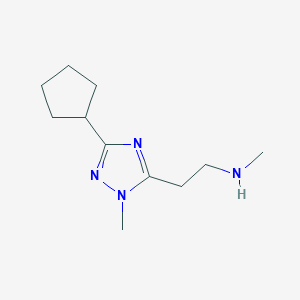
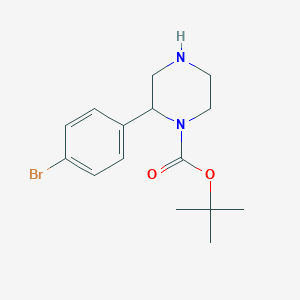
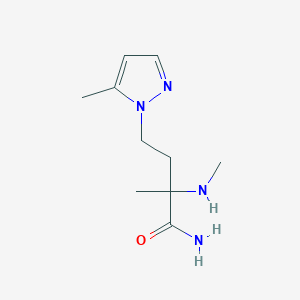
![1-[3-(Dimethylsulfamoyl)propyl]cyclopropane-1-sulfonyl chloride](/img/structure/B13620730.png)
